molecular formula C9H9ClO4S B1590753 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid CAS No. 106904-09-0

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Cat. No.: B1590753
CAS No.: 106904-09-0
M. Wt: 248.68 g/mol
InChI Key: RRFGGUXLGOVPOP-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C₉H₉ClO₄S. It is a white solid that is soluble in water and organic solvents . This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid typically involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. One common method includes the following steps :

    Oxidation: 2-Chloro-4-(methylsulfonyl)toluene is oxidized using nitric acid and a catalyst in an autoclave. The reaction is carried out at a temperature range of 140°C to 200°C with the injection of oxygen.

    Neutralization: The reaction mixture is neutralized with a sodium hydroxide solution, and the product is filtered.

    Recrystallization: The crude product is recrystallized using absolute methanol to obtain pure this compound.

Chemical Reactions Analysis

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves its ability to act as an oxidant. It can interact with various molecular targets and pathways, leading to the oxidation of specific substrates. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-chloro-3-methyl-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFGGUXLGOVPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558068
Record name 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106904-09-0
Record name 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106904-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid
Source EPA DSSTox
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Record name 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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